molecular formula C20H24N4O2 B6442576 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2640961-45-9

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide

Cat. No.: B6442576
CAS No.: 2640961-45-9
M. Wt: 352.4 g/mol
InChI Key: GXRCEAKQOKUXCB-UHFFFAOYSA-N
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Description

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclobutyl and cyclopropyl groups attached to a pyrimidine ring, which is further connected to a methoxyphenyl group through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of cyclobutyl and cyclopropyl groups. The final steps involve the coupling of the pyrimidine derivative with a methoxyphenyl acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide
  • N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide

Uniqueness

N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is unique due to the presence of both cyclobutyl and cyclopropyl groups attached to the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12(25)21-15-8-9-18(26-2)17(10-15)22-19-11-16(13-4-3-5-13)23-20(24-19)14-6-7-14/h8-11,13-14H,3-7H2,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRCEAKQOKUXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3CCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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